5-bromo-4-methyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-methylindole, also known as 5-Bromo-1-methyl-1H-indole or N-Methyl-5-bromoindole, is a chemical compound with the empirical formula C9H8BrN . It has a molecular weight of 210.07 .
Synthesis Analysis
The synthesis of 5-bromo derivatives of indole phytoalexins has been reported in the literature . The study describes the synthesis of five series of 5-bromosubstituted derivatives of indole phytoalexins using a straightforward synthetic approach .Molecular Structure Analysis
The molecular structure of 5-Bromo-1-methylindole consists of an indole nucleus with a bromine atom at the 5th position and a methyl group at the 1st position . The InChI code for this compound is 1S/C9H8BrN/c1-6-7-4-5-11-9(7)3-2-8(6)10/h2-5,11H,1H3 .Chemical Reactions Analysis
Indoles are versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . They are often involved in multicomponent reactions for the synthesis of various heterocyclic compounds .Physical and Chemical Properties Analysis
5-Bromo-1-methylindole is a solid substance . It has a molecular weight of 210.07 and an empirical formula of C9H8BrN .Scientific Research Applications
Cancer Research and Therapeutic Applications
- Anticancer Activity : Research on 5-bromo-4-methyl-1H-indole derivatives demonstrated their efficacy in inhibiting cancer cell growth. One study synthesized new indole derivatives with enhanced cytotoxic and anti-vascular effects on chemoresistant cancer cells, showing promise for cancer therapy (Mahal et al., 2016).
Synthesis of Novel Compounds
Synthesis of Bromoindole Derivatives : Another study focused on the synthesis of 5-bromo derivatives of indole, exploring their potential as phytoalexins with biological activity against human tumor cell lines (Očenášová et al., 2015).
Crystal Structure and Interaction Analysis : A detailed analysis of the crystal structure and intermolecular interactions of a 5-bromo-1H-indole derivative was conducted, providing insights into its molecular properties (Barakat et al., 2017).
Pharmaceutical Development
Pharmaceutical Applications : The discovery and development of a novel serotonin receptor antagonist for the potential treatment of Alzheimer's disease was based on a 5-bromo-1H-indole derivative, highlighting its significance in pharmaceutical research (Nirogi et al., 2017).
Synthesis of Key Intermediates : Research also includes the development of efficient synthetic processes for key intermediates of pharmaceutical importance, derived from 5-bromo-1H-indole (Shashikumar et al., 2010).
Antibacterial Activity
- Antimicrobial Activity : New heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1h-indole were evaluated for antimicrobial activity, revealing significant antibacterial potential (Mageed et al., 2021).
Mechanism of Action
Target of Action
5-Bromo-4-methyl-1H-indole, like many indole derivatives, is known to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the biochemical context.
Biochemical Pathways
Indole derivatives have been found to affect a variety of biochemical pathways due to their broad-spectrum biological activities . They have been associated with antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways affected by this compound would depend on its specific targets and their roles in cellular processes.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the changes induced by its interaction with these targets. Given the diverse biological activities associated with indole derivatives, the effects could potentially be wide-ranging .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . It is also important to ensure adequate ventilation when handling this compound to avoid ingestion and inhalation .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
Biochemical Analysis
Cellular Effects
Indole derivatives, including 5-Bromo-4-methyl-1H-indole, have been shown to have various effects on cells. They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Like other indole derivatives, it likely exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
5-bromo-4-methyl-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-6-7-4-5-11-9(7)3-2-8(6)10/h2-5,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJDMMBUVBNTEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C=CN2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.